molecular formula C5H4ClNO2 B3020862 5-Methyl-4-isoxazolecarbonyl chloride CAS No. 67305-24-2

5-Methyl-4-isoxazolecarbonyl chloride

Cat. No.: B3020862
CAS No.: 67305-24-2
M. Wt: 145.54
InChI Key: ZKAQPVQEYCFRTK-UHFFFAOYSA-N
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Description

5-Methyl-4-isoxazolecarbonyl chloride is an organic compound with the molecular formula C5H4ClNO2 and a molecular weight of 145.54 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-4-isoxazolecarbonyl chloride can be synthesized from 5-methylisoxazole-4-carboxylic acid. The carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride . The reaction is typically carried out in an inert solvent such as dichloromethane under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-isoxazolecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products:

Mechanism of Action

The mechanism of action of 5-Methyl-4-isoxazolecarbonyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

  • 5-Methylisoxazole-4-carboxylic acid
  • 5-Methyl-4-isoxazolesulfonyl chloride
  • 5-Methyl-1,2-oxazole-4-carbonyl chloride

Comparison: 5-Methyl-4-isoxazolecarbonyl chloride is unique due to its high reactivity as an acid chloride, making it a valuable intermediate in chemical synthesis. Compared to its analogs, it offers distinct reactivity patterns that are exploited in various synthetic applications .

Properties

IUPAC Name

5-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQPVQEYCFRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983586
Record name 5-Methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6505-43-7, 67305-24-2
Record name 5-Methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-oxazole-4-carbonyl chloride
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Synthesis routes and methods I

Procedure details

Thionyl chloride (118 g) was added to 5-methylisoxazol-4-yl carboxylic acid (42 g) and stirred at room temperature as dimethylformamide (0.2 ml) was added. The solution was heated under reflux for 2 hours with stirring. Excess thionyl chloride was removed in vacuo at 50° C., then the residue was distilled through a 15 cm Vigreaux column at reduced pressure to give an oil, b.p. 32°-34° C./0.1 mm Hg.
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118 g
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42 g
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0.2 mL
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solvent
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

127.1 g (1.0 mol) of 5-methylisoxazole-4-carboxylic acid are initially introduced into 1 l of toluene, 129.8 g (1.1 mol) of thionyl chloride are added dropwise and the mixture is then heated at 80° C. for 6 h. The volume is concentrated under reduced pressure to approximately one half and the toluene solution is used directly for further reactions.
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127.1 g
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